Pulegone
Overview
Description
Pulegone is a naturally occurring organic compound found in the essential oils of various plants, including Nepeta cataria (catnip), Mentha piperita (peppermint), and Mentha pulegium (pennyroyal) . It is classified as a monoterpene and is known for its pleasant odor, reminiscent of pennyroyal, peppermint, and camphor . This compound is a clear, colorless oily liquid and is used in flavoring agents, perfumery, and aromatherapy .
Mechanism of Action
Target of Action
Pulegone, also known as (+)-Pulegone, is a naturally occurring organic compound found in the essential oils of various plants such as Nepeta cataria, Mentha piperita, and pennyroyal . It is classified as a monoterpene . , and exhibiting anti-inflammatory properties.
Mode of Action
It has been shown to act through mechanisms different from known drugs such as benzodiazepines . In a study on Agastache rugosa, it was found that 46 genes related to this compound biosynthesis were identified . Certain enzymes such as limonene synthase, limonene-3-hydroxylase, and isopiperitenol dehydrogenase were upregulated in the this compound chemotype .
Biochemical Pathways
The biosynthetic pathway of this compound involves a series of enzymatic reactions. It has been extensively studied in Schizonepeta, where it was found that this compound is synthesized from limonene through a series of enzymatic reactions involving key metabolites . The enzymes limonene synthase, limonene-3-hydroxylase, and isopiperitenol dehydrogenase play crucial roles in this process .
Pharmacokinetics
It’s also known that this compound can be metabolized into other compounds, including menthofuran .
Result of Action
This compound has been shown to have a variety of effects at the molecular and cellular level. It has been reported to have anti-inflammatory effects, reducing the secretion of tumor necrosis factor alpha (TNF α) from LPS-stimulated THP-1 cells . It also exhibits cytotoxicity, with certain concentrations leading to cell death . Furthermore, this compound has been shown to have anxiolytic effects, with the effects being dose-dependent .
Action Environment
Environmental factors can influence the action of this compound. For instance, the concentration of this compound in plants can vary depending on environmental conditions such as temperature, photoperiod, nutrition, and salinity . Additionally, the location of the plant and the selective pressures it is exposed to can also affect the concentration of this compound .
Biochemical Analysis
Biochemical Properties
Pulegone interacts with several enzymes and proteins. It is a key component in the biosynthesis of menthol, where it interacts with the enzyme this compound reductase . This enzyme is responsible for the stereoselective reduction of the Δ2,8 double bond of this compound to produce the major intermediate menthone, thus determining the stereochemistry of menthol . The residues Leu56, Val282, and Val284 in this compound reductase determine the stereoselectivity of the substrate this compound .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to exert anti-inflammatory effects on THP-1 cells, a human monocytic cell line . This compound inhibits the expression of NLRP3, a component of the inflammasome, and reduces the production of pro-inflammatory cytokines IL-1β and IL-18 .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. In the biosynthesis of menthol, this compound binds to the enzyme this compound reductase, leading to the production of menthone . Furthermore, this compound has been shown to inhibit the NLRP3 inflammasome, thereby reducing the production of pro-inflammatory cytokines .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, dietary administration of this compound to rats at certain levels for 14 days caused a decrease in food intake and body weight gain .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. A study found that this compound exhibited both a stimulatory effect and depressive effect based on dose . At higher doses, this compound demonstrated an anxiolytic effect .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is extensively metabolized by hydroxylation to form monohydroxylated pulegones, which then undergo further metabolism . This compound is also reduced to form diastereomeric menthone/isomenthone, a key intermediate in the biosynthesis of menthol .
Transport and Distribution
This compound is synthesized and stored in specialized anatomical structures such as glandular trichomes, secretory cavities, and root resin ducts in plants
Preparation Methods
Synthetic Routes and Reaction Conditions: Pulegone can be synthesized through the oxidation of menthone, a process that involves the use of oxidizing agents such as selenium dioxide or chromium trioxide . The reaction typically occurs under controlled conditions to ensure the selective formation of this compound.
Industrial Production Methods: Industrially, this compound is extracted from the essential oils of plants like peppermint and pennyroyal . The extraction process involves steam distillation, where the plant material is subjected to steam, causing the essential oils to evaporate. The vapor is then condensed and collected, yielding this compound as one of the primary components .
Chemical Reactions Analysis
Types of Reactions: Pulegone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, selenium dioxide, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, acids, and bases.
Major Products Formed:
Oxidation: Menthofuran.
Reduction: Menthone, isomenthone.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Pulegone has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Menthol
- Menthofuran
- Limonene
- Carvone
Pulegone’s unique combination of aromatic properties and biological activities makes it a valuable compound in various fields, from flavoring and fragrance to medicinal research.
Properties
IUPAC Name |
(5R)-5-methyl-2-propan-2-ylidenecyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h8H,4-6H2,1-3H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGWDASTMWDZIW-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=C(C)C)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC(=C(C)C)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2025975 | |
Record name | R-(+)-Pulegone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2025975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with a pleasant odor between peppermint and camphor; [Merck Index] Clear light brown liquid; [Sigma-Aldrich MSDS], Solid, Colourless to yellow liquid, herbaceous-minty, resinous odour | |
Record name | Pulegone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11278 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Pulegone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035604 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Pulegone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/613/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
224 °C, BP: 151-153 °C at 100 mm Hg; 103 °C at 17 mm Hg; 84 °C at 6 mm Hg, 220.00 to 222.00 °C. @ 760.00 mm Hg | |
Record name | Pulegone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8146 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Pulegone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035604 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble in water, Miscible with alcohol. ether, chloroform, insoluble in water; soluble in oils; miscible to soluble in alcohol, miscible (in ethanol) | |
Record name | Pulegone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8146 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Pulegone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/613/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.9323 at 20 °C, 0.927-0.939 | |
Record name | Pulegone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8146 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Pulegone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/613/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
138.0 [mmHg], 0.123 mm Hg at 25 °C (extrapolated) | |
Record name | Pulegone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11278 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Pulegone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8146 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
In rats pulegone (300 mg i.p.) caused dilation of the central veins and distension of sinusoidal spaces within 6 hours and centrilobular necrosis was observable starting at 12 hours. Electron microscopy after 24 hours showed degeneration of endoplasmic reticulum, swelling of mitochondria and nuclear changes. It has been suggested that metabolites of (R)-(+)-pulegone deactivate cytochrome P450s by modifying the prosthetic hem group or the apoprotein . In human liver microsomes in vitro, (R)-(+)-menthofuran specifically inhibits CYP2A6 and adducts with this enzyme have been isolated. CYP1A2, CYP2D6, CYP2E1 or CYP3A4 were not similarly inactivated., (R)-(+)-Pulegone and its metabolite, (R)-(+)-menthofuran, are hepatotoxic and produce similar effects following i.p. injection in mice. These effects are similar to those reported following human intoxication with pennyroyal oil. | |
Record name | Pulegone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8146 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Oil, Oily liquid | |
CAS No. |
89-82-7 | |
Record name | (+)-Pulegone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Pulegone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanone, 5-methyl-2-(1-methylethylidene)-, (5R)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | R-(+)-Pulegone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2025975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-menth-4(8)-en-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.767 | |
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Record name | PULEGONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LF2673R3G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Pulegone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8146 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Pulegone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035604 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
Record name | Pulegone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035604 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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